![molecular formula C17H23N3O B2632247 N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide CAS No. 881950-38-5](/img/structure/B2632247.png)
N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It has shown promising results in various scientific research studies, making it a potential candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
- N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanism of action and evaluate its efficacy against specific cancer types .
- Inflammation plays a crucial role in various diseases. This compound has been explored for its anti-inflammatory effects. It may modulate inflammatory pathways, making it a candidate for developing novel anti-inflammatory drugs .
- The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effects against bacteria, fungi, and other pathogens. Understanding its mode of action and assessing its potency could lead to new antimicrobial agents .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Some studies have explored the neuroprotective effects of this compound, aiming to mitigate oxidative stress and neuronal apoptosis .
- Viral infections remain a global health concern. Preliminary investigations suggest that N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide may exhibit antiviral activity. Researchers have studied its effects against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
- Cardiovascular diseases are a leading cause of mortality worldwide. Some studies have explored the compound’s potential cardiovascular effects, including vasodilation and blood pressure regulation. Further research is needed to validate these findings .
- Investigating the compound’s impact on metabolic pathways, insulin sensitivity, and glucose homeostasis could provide insights into its potential applications in managing metabolic disorders like diabetes .
- Researchers have used computational methods to explore the compound’s interactions with biological targets. These studies aid in drug design and optimization, potentially leading to novel therapeutic agents .
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Activity
Neuroprotective Potential
Antiviral Applications
Cardiovascular Research
Metabolic Disorders
Chemical Biology and Drug Design
Mecanismo De Acción
Target of action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of action
Without specific information on the compound’s targets, it’s difficult to describe its mode of action. Many imidazole derivatives exert their effects by interacting with enzymes or receptors in the body, altering their function .
Biochemical pathways
Again, without specific target information, it’s challenging to identify the exact biochemical pathways this compound might affect. Imidazole derivatives can influence a variety of pathways depending on their specific targets .
Propiedades
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-20-15-10-6-5-9-14(15)19-16(20)11-12-18-17(21)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECHDEZLFKPMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.